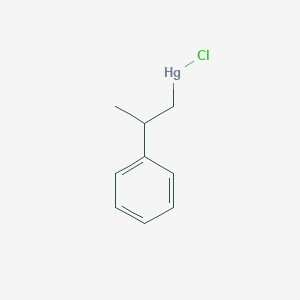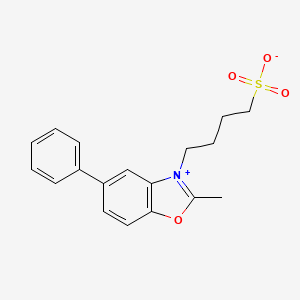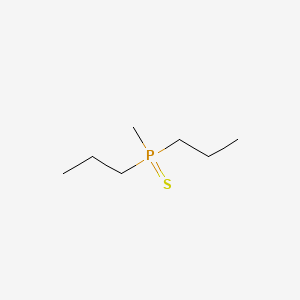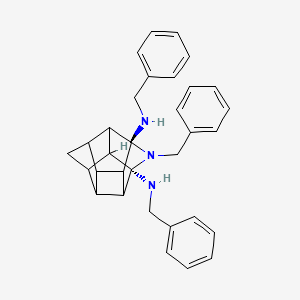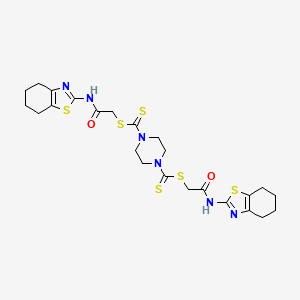
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, dithiocarbamate groups, and benzothiazole moieties. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperazine Derivative: The synthesis begins with the preparation of a piperazine derivative through the reaction of piperazine with carbon disulfide in the presence of a base such as sodium hydroxide. This step results in the formation of piperazinedicarbodithioic acid.
Introduction of Benzothiazole Moieties: The next step involves the introduction of benzothiazole moieties. This can be achieved by reacting the piperazinedicarbodithioic acid with 2-aminobenzothiazole derivatives under appropriate conditions, such as refluxing in an organic solvent like ethanol.
Esterification: The final step is the esterification of the intermediate product with an appropriate esterifying agent, such as ethyl chloroformate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low to moderate temperature.
Substitution: Amines, thiols; conditionsorganic solvent, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. Additionally, the compound’s ability to interact with cellular membranes and DNA can contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl) ester: Characterized by the presence of piperazine, dithiocarbamate, and benzothiazole groups.
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)propyl) ester: Similar structure with a propyl group instead of an ethyl group.
1,4-Piperazinedicarbodithioic acid, bis(2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)butyl) ester: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dithiocarbamate and benzothiazole moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
126830-82-8 |
|---|---|
Molekularformel |
C24H30N6O2S6 |
Molekulargewicht |
626.9 g/mol |
IUPAC-Name |
bis[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] piperazine-1,4-dicarbodithioate |
InChI |
InChI=1S/C24H30N6O2S6/c31-19(27-21-25-15-5-1-3-7-17(15)37-21)13-35-23(33)29-9-11-30(12-10-29)24(34)36-14-20(32)28-22-26-16-6-2-4-8-18(16)38-22/h1-14H2,(H,25,27,31)(H,26,28,32) |
InChI-Schlüssel |
LPMVXVGGVJZLFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC(=S)N3CCN(CC3)C(=S)SCC(=O)NC4=NC5=C(S4)CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




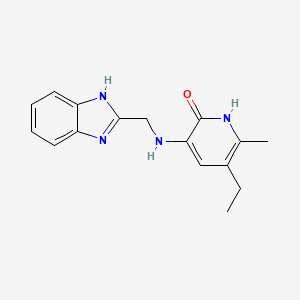
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)
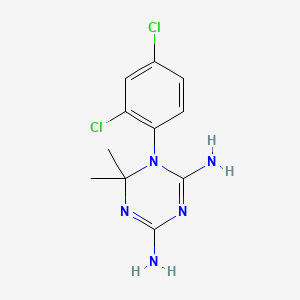
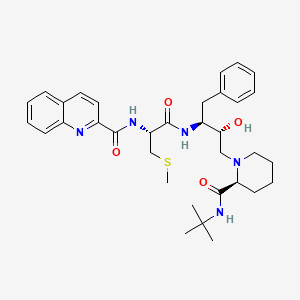


![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)

